- Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogs and their N-oxides. Potential antitumor agents, Journal of Medicinal Chemistry, 1985, 28(6), 687-94

Cas no 95462-15-0 ((+)-Lycopsamine N-Oxide)

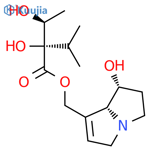

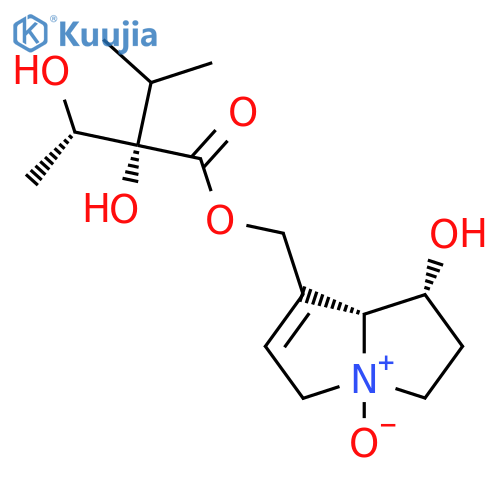

(+)-Lycopsamine N-Oxide structure

商品名:(+)-Lycopsamine N-Oxide

(+)-Lycopsamine N-Oxide 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methyl-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methylester, (2S)-

- (+)-Lycopsamine N-Oxide

- (+)-Lycopsamine N-Ox

- lycopsamine N-oxide

- Lycopsamine-N-oxide

- NSC369514

- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1α,7(2S*,3S*),7aβ]]- (ZCI)

- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl ester, (2S,3S)- (9CI)

- [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

- MFCD31697780

- 1ST14172

- Lycopsamine-N-oxide 100 microg/mL in Water

- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1?,7(2S*,3R*),7a?]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1?,7(2S*,3R*),7a?]]-; Intermedine N-oxide

- HY-N9512

- Intermedine-N-oxide 100 microg/mL in Water

- NSC-369514

- NS00098508

- 95462-15-0

- Lycopsamine N-oxide , HPLC Grade

- CS-0182699

- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1a,7(2S*,3R*),7ass]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1a,7(2S*,3R*),7ass]]-; Intermedine N-oxide

- ((7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2S)-2-hydroxy-2-((1S)-1-hydroxyethyl)-3-methylbutanoate

- DA-75212

-

- インチ: 1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1

- InChIKey: DNAWGBOKUFFVMB-FVZLBROTSA-N

- ほほえんだ: [O-][N+]12CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]1[C@@H](CC2)O

計算された属性

- せいみつぶんしりょう: 315.168

- どういたいしつりょう: 315.168

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): -1

(+)-Lycopsamine N-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L487530-.5mg |

(+)-Lycopsamine N-Oxide |

95462-15-0 | 5mg |

$207.00 | 2023-05-18 | ||

| A2B Chem LLC | AW55067-5mg |

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]- |

95462-15-0 | 5mg |

$1627.00 | 2024-04-19 | ||

| TRC | L487530-5mg |

(+)-Lycopsamine N-Oxide |

95462-15-0 | 5mg |

$ 1573.00 | 2023-09-07 | ||

| PhytoLab | 83447-50mg |

Lycopsamine N-oxide |

95462-15-0 | ≥ 90.0 % | 50mg |

€2610 | 2023-10-25 | |

| PhytoLab | 83447-500mg |

Lycopsamine N-oxide |

95462-15-0 | ≥ 90.0 % | 500mg |

€23200 | 2023-10-25 | |

| PhytoLab | 83447-1000mg |

Lycopsamine N-oxide |

95462-15-0 | ≥ 90.0 % | 1000mg |

€43500 | 2023-10-25 | |

| abcr | AB510323-5mg |

Lycopsamine N-oxide , HPLC Grade; . |

95462-15-0 | 5mg |

€576.00 | 2024-08-02 | ||

| TRC | L487530-0.5mg |

(+)-Lycopsamine N-Oxide |

95462-15-0 | 0.5mg |

$ 180.00 | 2023-02-03 | ||

| PhytoLab | 83447-250mg |

Lycopsamine N-oxide |

95462-15-0 | ≥ 90.0 % | 250mg |

€12325 | 2023-10-25 |

(+)-Lycopsamine N-Oxide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 4-Chlorobenzenecarboperoxoic acid Solvents: Chloroform

リファレンス

(+)-Lycopsamine N-Oxide Raw materials

(+)-Lycopsamine N-Oxide Preparation Products

(+)-Lycopsamine N-Oxide 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

95462-15-0 ((+)-Lycopsamine N-Oxide) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95462-15-0)(+)-Lycopsamine N-Oxide

清らかである:99%

はかる:5mg

価格 ($):341